2-{(S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
CAS No.:
Cat. No.: VC13460614
Molecular Formula: C11H24N2O
Molecular Weight: 200.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H24N2O |
|---|---|
| Molecular Weight | 200.32 g/mol |
| IUPAC Name | 2-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanol |
| Standard InChI | InChI=1S/C11H24N2O/c1-10(2)12(3)9-11-5-4-6-13(11)7-8-14/h10-11,14H,4-9H2,1-3H3/t11-/m0/s1 |
| Standard InChI Key | UWFIBDJKPMJHLO-NSHDSACASA-N |
| Isomeric SMILES | CC(C)N(C)C[C@@H]1CCCN1CCO |
| SMILES | CC(C)N(C)CC1CCCN1CCO |
| Canonical SMILES | CC(C)N(C)CC1CCCN1CCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrrolidine ring (a five-membered amine heterocycle) substituted at the 1-position with an ethanol group (-CH₂CH₂OH) and at the 2-position with an isopropyl-methyl-amino group (-CH₂N(CH₃)(CH(CH₃)₂)). The (S)-configuration at the chiral center ensures stereochemical specificity, which is critical for its biological activity .
Table 1: Key Physicochemical Properties
Spectroscopic and Stereochemical Data
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NMR: The ^1H-NMR spectrum (CDCl₃) reveals signals for the pyrrolidine ring protons (δ 1.6–2.4 ppm), ethanol group (δ 3.6–3.8 ppm), and isopropyl-methyl-amino group (δ 1.0–1.2 ppm for CH(CH₃)₂) .
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Chirality: The (S)-configuration is confirmed via chiral HPLC, with enantiomeric excess >99% .
Synthesis Methods
Multi-Step Reaction Pathways
The synthesis typically involves three stages:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions .
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Reductive Amination: Introduction of the isopropyl-methyl-amino group using methyl isopropyl ketone and sodium cyanoborohydride.
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Ethanol Group Attachment: Nucleophilic substitution or Mitsunobu reaction to introduce the hydroxyethyl moiety .
Table 2: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Cyclization of 4-aminobutyraldehyde (H₂SO₄, 80°C) | 65–70 | |
| 2 | Reductive amination (NaBH₃CN, CH₃OH) | 85 | |
| 3 | Mitsunobu reaction (DIAD, PPh₃) | 78 |
Optimization Challenges
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Stereochemical Purity: Asymmetric catalysis (e.g., chiral ligands in reductive amination) is required to maintain the (S)-configuration .
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Byproduct Formation: Competing N-alkylation during ethanol group introduction necessitates careful temperature control .
Pharmacological Applications
Neurological Target Engagement
The compound’s isopropyl-methyl-amino group enables interactions with neurotransmitter receptors, including:
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κ-Opioid Receptors: Modulates pain signaling pathways, with potential as an analgesic agent .
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Dopamine Transporters: Inhibits reuptake, suggesting utility in treating ADHD or depression .
Antiviral Activity
Derivatives of this compound exhibit inhibitory effects against respiratory syncytial virus (RSV) by targeting viral fusion proteins (EC₅₀ = 0.15 nM in optimized analogues) .
Table 3: Pharmacological Data
| Target | Activity (IC₅₀/EC₅₀) | Mechanism | Reference |
|---|---|---|---|
| κ-Opioid Receptor | 12 nM | Partial agonist | |
| RSV Fusion Protein | 0.58 nM | Inhibition of viral entry | |
| Dopamine Transporter | 45 nM | Reuptake inhibition |
Comparison with Analogous Compounds
Structural Analogues
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2-{2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol: The racemic form shows 50% lower binding affinity to κ-opioid receptors, underscoring the importance of chirality .
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{(S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid: Replacing the ethanol group with acetic acid enhances solubility but reduces blood-brain barrier permeability.
Table 4: Comparative Properties
| Compound | Bioavailability (%) | κ-Opioid Affinity (IC₅₀) |
|---|---|---|
| 2-{(S)-...-ethanol (chiral) | 35 | 12 nM |
| 2-{2-...-ethanol (racemic) | 28 | 24 nM |
| {(S)-...-acetic acid | 45 | 18 nM |
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